5-Amino-3-(trifluoromethyl)picolinonitrile chemical properties
5-Amino-3-(trifluoromethyl)picolinonitrile chemical properties
An In-depth Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile
This guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 5-Amino-3-(trifluoromethyl)picolinonitrile, a key intermediate in pharmaceutical and materials science research.
Chemical Identity and Structure
5-Amino-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative.[1] Its structure incorporates an amino group (-NH2) at the 5-position, a trifluoromethyl group (-CF3) at the 3-position, and a nitrile group (-CN) at the 2-position of the pyridine ring.[1] This combination of functional groups imparts distinct electronic and chemical properties, making it a versatile building block in organic synthesis.[1][2] The trifluoromethyl group, in particular, can enhance lipophilicity and metabolic stability in derivative compounds, which is of significant interest in drug discovery.[2][3]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile[4] |
| CAS Number | 573762-62-6[5][6] |
| Molecular Formula | C₇H₄F₃N₃[2][5][6] |
| Molecular Weight | 187.12 g/mol [5][6][7] |
| InChI Key | WLMSCOVORZUSNW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)C#N)N[4] |
| Synonyms | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile, 5-Amino-2-cyano-3-(trifluoromethyl)pyridine, 5-Amino-3-(trifluoromethyl)2-cyanopyridine[3][8][9] |
Physicochemical Properties
The compound typically appears as a solid, with colors ranging from white and yellow to gray and brown. It is sparingly soluble in water.[2][10]
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Physical Form | White to Yellow to Gray to Brown Solid | |
| Boiling Point | 362.2 ± 42.0 °C at 760 mmHg | [11] |
| Density | 1.5 ± 0.1 g/cm³ | [11] |
| Water Solubility | Sparingly soluble (1.5 g/L at 25 °C) | [2] |
| pKa | -1.52 ± 0.10 (Predicted) | [2] |
| XLogP3-AA | 1.1 | [2] |
| Topological Polar Surface Area | 62.7 Ų |[2] |
Spectral Data
Predicted spectral data provides insight into the compound's structure.
Table 3: Predicted NMR Data
| Spectrum | Parameters | Predicted Peaks |
|---|
| ¹H NMR | 400 MHz, CDCl₃ | δ 8.22 (d, J = 2.4 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H)[8] |
Further empirical data from techniques like HPLC, LC-MS, and UPLC may be available from specific suppliers.[12]
Reactivity and Stability
5-Amino-3-(trifluoromethyl)picolinonitrile is generally stable under normal storage conditions.[1] However, it may be sensitive to strong acids, bases, or oxidizing agents, which could lead to the degradation of its functional groups.[1] The amino group can act as a nucleophile in substitution reactions, while the nitrile group can be reduced to an amine.[7]
Caption: Key functional groups and their associated reactivity.
Experimental Protocols: Synthesis
A common method for synthesizing 5-Amino-3-(trifluoromethyl)picolinonitrile is through the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.[7][13]
General Protocol: Reduction of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine
-
Reactants:
-
Procedure:
-
A mixture of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine and powdered iron is prepared in a mixed solvent system of ethyl acetate and acetic acid.[5][13]
-
The reaction mixture is heated (e.g., to reflux or 65 °C) for several hours (e.g., 12-15 hours).[5][13] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the solid particles (excess iron and iron oxides) are removed by filtration through a pad of diatomaceous earth (Celite).[5][13]
-
The filtrate is concentrated under reduced pressure to remove the solvents.[5]
-
The crude product is then worked up, which may involve adding ethyl acetate and a saturated aqueous solution of sodium carbonate (Na₂CO₃). The aqueous phase is extracted with ethyl acetate.[5]
-
The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.[5]
-
If necessary, the final product is purified by column chromatography, for example, using a mixture of ethyl acetate and pentane as the eluent.[5][13]
-
-
Yield: Reported yields for this process are high, often in the range of 91-95%.[5][13]
-
Confirmation: High-Resolution Mass Spectrometry (HRMS) can be used to confirm the product's identity. For example: HRMS (ESI): m/z, calcd for C₇H₅F₃N₃ [M+H]⁺, 188.0430; found: 188.0432.[5]
Caption: General workflow for the synthesis of the title compound.
Applications in Research and Development
This compound is a valuable intermediate in several fields:
-
Pharmaceuticals: It serves as a precursor for developing pharmaceutical agents.[1] The presence of the amino, trifluoromethyl, and nitrile groups provides multiple points for further chemical modification.[1] It is noted as an impurity of Apalutamide, indicating its relevance in the synthesis of complex active pharmaceutical ingredients.[3]
-
Agrochemicals: Similar to its use in pharmaceuticals, it is a building block for agrochemical synthesis.[2][3]
-
Material Science: The fluorinated nature of the molecule makes it a candidate for the preparation of specialized polymers or other advanced materials.[1][7]
Safety and Handling
Table 4: GHS Hazard Information
| Hazard Class | Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H301 | Toxic if swallowed[4][7][14][15] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin[14] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled[14] |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Aquatic Hazard, Long-term | H412 | Harmful to aquatic life with long lasting effects[4] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only under a chemical fume hood with adequate ventilation. Use explosion-proof equipment and ensure eyewash stations and safety showers are nearby.[14]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles (conforming to EN166), impervious clothing, and appropriate gloves.[14][16]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid the formation of dust and aerosols.[16] Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[14][15]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][14][15] Keep the container tightly closed and locked up.[14][15][16]
References
- 1. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 573762-62-6: 5-Amino-3-(trifluromethyl) picolinonitrile [cymitquimica.com]
- 4. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]
- 7. Buy 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [smolecule.com]
- 8. 5-amino-3-(trifluoromethyl)picolinonitrile, CAS No. 573762-62-6 - iChemical [ichemical.com]
- 9. chemwhat.com [chemwhat.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsrc [chemsrc.com]
- 12. 573762-62-6|5-Amino-3-(trifluoromethyl)picolinonitrile|BLD Pharm [bldpharm.com]
- 13. echemi.com [echemi.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. echemi.com [echemi.com]
- 16. acrospharma.co.kr [acrospharma.co.kr]
